N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with 4-bromo-3-chlorobenzaldehyde. The compound features a sulfonohydrazide backbone linked to a benzylidene moiety substituted with bromo (4-position) and chloro (3-position) groups. This structure confers unique electronic and steric properties, making it a candidate for biological applications, including enzyme inhibition and DNA interaction .
Properties
IUPAC Name |
N-[(E)-(4-bromo-3-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCYXEZMYFSXOF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes
Biological Activity
N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound is characterized by its unique molecular structure, which includes a hydrazone functional group (-C=N-NH-), and halogen substitutions that enhance its reactivity and biological efficacy.
- Molecular Formula : C14H12BrClN2O2S
- Molecular Weight : 387.7 g/mol
- Appearance : White to pale-yellow crystalline powder
- Melting Point : 192-194°C
- Solubility : Insoluble in water; soluble in organic solvents such as chloroform and methanol
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromo-3-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide, often facilitated by an acid catalyst under reflux conditions. The general reaction can be represented as follows:
Biological Activity
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Research indicates that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase-mediated pathways. Studies have shown that it effectively inhibits the growth of various cancer cell lines, suggesting a promising role in cancer therapeutics .
-
Antimicrobial Properties :
- The compound demonstrates significant antimicrobial and antifungal activities, inhibiting the growth of various Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity positions it as a potential candidate for treating infections caused by resistant microbial strains .
- Mechanism of Action :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Anticancer, Antimicrobial |
| N'-(3-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide | C15H15BrN2O2S | Anticancer |
| N'-(3-Chloro-4-bromobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Antimicrobial |
The structural modifications in these compounds significantly influence their biological activity, with this compound showing enhanced efficacy due to its specific halogen substitutions.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anticancer Efficacy :
- A study published in a peer-reviewed journal demonstrated that this compound effectively reduced cell viability in several cancer cell lines, with IC50 values indicating potent anticancer properties .
- Antimicrobial Studies :
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, potentially inducing apoptosis in cancer cells through the activation of caspase pathways. Studies have shown its effectiveness against various cancer cell lines, making it a candidate for further development in oncology .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This makes it relevant in the development of new antimicrobial agents .
-
Materials Science
- Synthesis of Complex Molecules : N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications, enhancing its utility in materials science.
-
Agrochemicals
- The compound's biological activity suggests potential applications in developing new agrochemicals. Its efficacy against microbial pathogens can be harnessed to create safer and more effective agricultural products.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of sulfonohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Halogen Effects: The 4-bromo-3-chloro substitution in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to mono-halogenated analogs (e.g., 1b). This may improve binding to enzyme active sites or DNA .
- Hydroxy vs. Halogen : Hydroxy-substituted derivatives (e.g., compound 2) exhibit stronger DNA intercalation due to H-bonding but lower metabolic stability compared to halogenated analogs .
- Heterocyclic Substituents : Furan or thiophene substitutions (e.g., 1l, 1m) reduce steric hindrance but diminish inhibitory potency, likely due to weaker electronic interactions .
Spectral Data and Characterization
- ¹H NMR : The target compound’s imine proton (N=CH) resonates at δ ~10.23 ppm, similar to 1b (δ 10.23 ppm), confirming Schiff base formation. Aromatic protons appear as multiplets between δ 7.40–7.97 ppm, consistent with halogen-induced deshielding .
- ¹³C NMR : The sulfonyl carbon resonates at δ ~143 ppm, while the imine carbon (C=N) appears at δ ~145 ppm, matching trends in 1b and 1l .
Preparation Methods
Materials and Reagents
The synthesis necessitates the following components:
-
4-Bromo-3-chlorobenzaldehyde : A halogenated aromatic aldehyde serving as the electrophilic component.
-
4-Methylbenzenesulfonohydrazide : The nucleophilic hydrazine derivative.
-
Solvents : Ethanol, methanol, or dimethylformamide (DMF) for reaction medium.
-
Catalysts : Pyridine or acetic acid to facilitate imine formation.
-
Purification agents : Silica gel for column chromatography; ethanol-water mixtures for recrystallization.
Synthetic Procedure
The preparation follows a two-step protocol: condensation and purification .
Condensation Reaction
-
Molar Ratios : Equimolar quantities of 4-bromo-3-chlorobenzaldehyde (1.0 equiv) and 4-methylbenzenesulfonohydrazide (1.0 equiv) are dissolved in anhydrous ethanol (10 mL per 1 g of aldehyde).
-
Catalyst Addition : Pyridine (0.5 mL per 1 g of aldehyde) or glacial acetic acid (2–3 drops) is introduced to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux Conditions : The mixture is refluxed at 80–90°C for 6–8 hours, monitored by TLC (petroleum ether:ethyl acetate = 3:1).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the sulfonohydrazide’s -NH2 group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage.
Work-up and Isolation
Purification Strategies
Column Chromatography :
-
Stationary Phase : Silica gel (200–300 mesh).
-
Mobile Phase : Petroleum ether:ethyl acetate (15:1 to 10:1 gradient).
-
Yield : 60–75%, contingent on eluent polarity and substrate solubility.
Recrystallization :
-
Solvent System : Ethanol-water (4:1) at 60°C.
-
Purity Enhancement : Removes unreacted starting materials and byproducts, yielding >95% pure product.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Base Case | Ethanol | Pyridine | 6 | 62 |
| Variant 1 | Methanol | Acetic Acid | 6 | 58 |
| Variant 2 | DMF | None | 8 | 41 |
Key Observations :
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 70 | 8 | 52 |
| 80 | 6 | 63 |
| 90 | 6 | 60 |
Analysis :
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).
-
Elemental Analysis : Calculated (%) for C14H12BrClN2O2S: C 43.38, H 3.12, N 7.23; Found: C 43.29, H 3.08, N 7.19.
Challenges and Troubleshooting
Common Pitfalls
Q & A
Q. Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) confirms hydrazone formation (δ ~8.5 ppm for –NH and ~7.3–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Key bands include ν(N–H) at ~3174–3284 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
- X-ray Diffraction : Monoclinic C2/c space group with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
- Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₁BrClN₂O₂S) .
Advanced: How do computational methods like DFT enhance structural and electronic analysis?
DFT (B3LYP/6-31G(d,p)) calculations provide:
- Molecular Geometry : Bond lengths/angles matching X-ray data (e.g., C=N bond ~1.28 Å) .
- Vibrational Assignments : Correlate experimental IR bands to specific motions (e.g., ν(N–H) at 3284 cm⁻¹ vs. experimental 3174 cm⁻¹) .
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) predict reactivity and charge transfer properties .
- TD-DFT : Simulates UV-vis spectra (λmax ~300–350 nm) for electronic transition analysis .
Advanced: How is the compound’s biological activity evaluated, and what mechanisms are proposed?
- Enzyme Inhibition Assays :
- MAO-A/MAO-B inhibition assessed via IC₅₀ values (e.g., 0.33 μM for MAO-A) using fluorometric methods .
- Kinetic Studies : Competitive (MAO-B) vs. non-competitive (MAO-A) inhibition modes determined via Lineweaver-Burk plots .
- Molecular Docking : Identifies binding pockets (e.g., hydrophobic interactions with MAO-A’s FAD domain) .
Basic: How is the crystal structure determined, and what software is used?
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELX programs (SHELXL-97) refine structures, achieving R-factors < 0.05 .
- Key Features : Monoclinic symmetry, Z = 4, and hydrogen-bonded networks .
Advanced: What reaction pathways are typical for this hydrazone derivative?
- Condensation Reactions : Forms Schiff bases with aldehydes under acidic conditions .
- Cyclization : Generates 1,3,4-oxadiazines in the presence of POCl₃ or SOCl₂ .
- Metal Coordination : Binds transition metals (e.g., Ni²⁺, Cu²⁺) via N and O donors, forming octahedral complexes .
Advanced: How are metal complexes of this compound synthesized and characterized?
- Synthesis : React with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water mixtures (pH 6–7) .
- Characterization :
Advanced: How should researchers address contradictions in reported spectral or crystallographic data?
- Variable Conditions : Differences in solvent (DMSO vs. CDCl₃) or temperature alter NMR/IR peaks .
- Crystallographic Artifacts : Twinning or disordered solvents may require alternative refinement models .
- Method Validation : Cross-check with DFT-optimized geometries and Hirshfeld surface analysis .
Basic: What are the recommended storage and handling protocols?
- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
